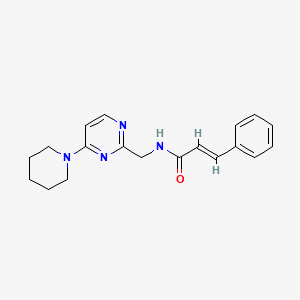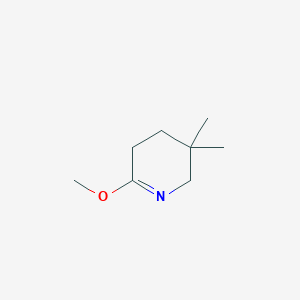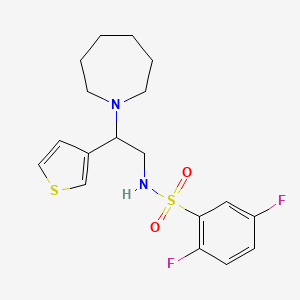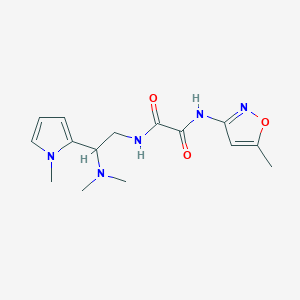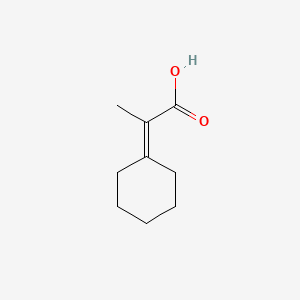
2-cyclohexylidenepropanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclohexylidenepropanoic acid is an organic compound with the molecular formula C9H14O2 It is characterized by a cyclohexylidene group attached to a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexylidenepropanoic acid typically involves the reaction of cyclohexanone with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a strong base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity .
化学反应分析
Types of Reactions
2-Cyclohexylidenepropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexylidene derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the cyclohexylidene group to a cyclohexyl group.
Substitution: The compound can undergo substitution reactions at the cyclohexylidene group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions include cyclohexylidene derivatives, cyclohexyl derivatives, and various substituted cyclohexylidene compounds .
科学研究应用
2-Cyclohexylidenepropanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-cyclohexylidenepropanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence metabolic pathways. Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets .
相似化合物的比较
Similar Compounds
Cyclohexanepropanoic acid: Similar in structure but lacks the double bond in the cyclohexylidene group.
Cyclohexylacetic acid: Contains a cyclohexyl group attached to an acetic acid moiety.
Cyclohexylmethanoic acid: Features a cyclohexyl group attached to a methanoic acid moiety.
Uniqueness
2-Cyclohexylidenepropanoic acid is unique due to the presence of the cyclohexylidene group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and makes it a valuable compound for research and industrial applications .
属性
IUPAC Name |
2-cyclohexylidenepropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPJNQOCORRCHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2529816.png)
![4-TERT-BUTYL-N-(3-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE](/img/structure/B2529818.png)
![methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate](/img/structure/B2529820.png)

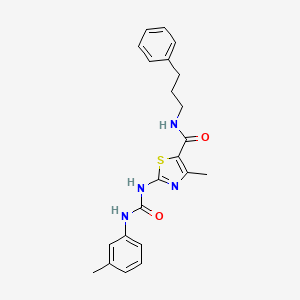
![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529825.png)
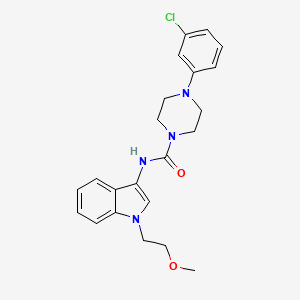
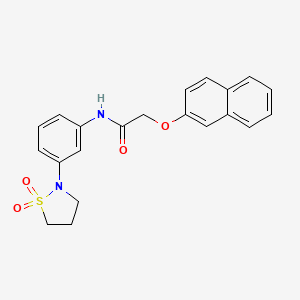
![(E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide](/img/structure/B2529828.png)
![1-[5-(Aminomethyl)pyrimidin-2-yl]azepan-2-one hydrochloride](/img/structure/B2529829.png)
